

Technical Guide: Chemical Properties of Dichlorodifluoromethane (CAS No. 75-62-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromotrichloromethane*

Cat. No.: *B165885*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodifluoromethane, commonly known as Freon-12 or R-12, is a chlorofluorocarbon (CFC) with the chemical formula CCl_2F_2 .^{[1][2]} Historically, it was widely utilized as a refrigerant and an aerosol spray propellant due to its high stability, non-flammability, and low toxicity.^{[1][3]} However, its production has been largely phased out under the Montreal Protocol due to its significant contribution to the depletion of the stratospheric ozone layer.^{[1][2]} This guide provides an in-depth overview of the core chemical and physical properties of dichlorodifluoromethane, detailed experimental protocols for their determination, and a visualization of its atmospheric decomposition pathway.

Physical and Chemical Properties

Dichlorodifluoromethane is a colorless, non-combustible gas with a faint ethereal odor at very high concentrations.^{[3][4][5]} It is typically shipped as a liquefied compressed gas under its own vapor pressure.^{[4][5]}

Quantitative Data Summary

The key physical and chemical properties of dichlorodifluoromethane are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	CCl ₂ F ₂	[1][4][6][7]
Molar Mass	120.91 g/mol	[1][4]
Appearance	Colorless gas	[1][4]
Odor	Faint ethereal odor at high concentrations	[1][4]
Melting Point	-157.7 °C (-251.9 °F)	[1]
Boiling Point	-29.8 °C (-21.6 °F) at 101.325 kPa	[1]
Density (liquid, at -29.8 °C)	1.486 g/cm ³	[1]
Vapor Density (air = 1)	4.2	[4][5]
Autoignition Temperature	Non-flammable	[5]

Table 2: Thermodynamic and Solubility Properties

Property	Value	Conditions	Source(s)
Vapor Pressure	568 kPa	20 °C (68 °F)	[1]
4850 mm Hg	25 °C	[4]	
5 atm	16.1 °C (61 °F)	[5]	
Water Solubility	280 mg/L	25 °C	[4]
0.286 g/L	20 °C	[1]	
Solubility in Organic Solvents	Soluble in ethanol, ether, benzene, and acetic acid	-	[1][4]
Log P (Octanol-Water Partition Coefficient)	2.16	-	[1][4]
Henry's Law Constant	0.343 atm·m ³ /mol	20 °C	[4]

Experimental Protocols

The determination of the physicochemical properties of dichlorodifluoromethane requires specialized experimental setups due to its gaseous state at ambient temperature and pressure. The following sections describe the methodologies for key experiments, based on internationally recognized standards such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure. For liquefied gases like dichlorodifluoromethane, several methods are applicable.

- **Ebulbiometer Method:** This is a common and accurate method.
 - Apparatus: An ebulliometer, which consists of a boiling flask, a thermometer or thermocouple, a condenser, and a pressure-measuring device. The apparatus is designed to ensure that the thermometer is in equilibrium with the boiling liquid and its vapor.
 - Procedure: The liquefied gas is carefully introduced into the ebulliometer. The substance is heated, and the temperature and pressure are recorded once a stable boiling state (constant temperature and pressure) is achieved. The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).
- **Dynamic Method:** This method involves measuring the vapor pressure as a function of temperature.
 - Apparatus: A sample vessel equipped with a heating and cooling system, a stirrer, a temperature sensor, and a pressure transducer.
 - Procedure: A sample of dichlorodifluoromethane is placed in the vessel. The temperature is varied, and the corresponding vapor pressure is measured. The boiling point is the temperature at which the vapor pressure curve intersects the standard atmospheric pressure.

Vapor Pressure Determination (OECD Guideline 104 / ASTM D1267)

Vapor pressure is a critical property for handling and storage of liquefied gases.

- Static Method (OECD 104):
 - Apparatus: A constant-volume sample container connected to a pressure measuring device (e.g., a manometer or pressure transducer) and a vacuum pump, all enclosed in a constant-temperature bath.
 - Procedure: A small, degassed sample of dichlorodifluoromethane is introduced into the evacuated sample container. The container is then brought to the desired temperature in the bath. The system is allowed to reach equilibrium, at which point the pressure is recorded as the vapor pressure at that temperature. This is repeated at several temperatures to generate a vapor pressure curve.[4]
- LP-Gas Method (ASTM D1267): This method is specifically for liquefied petroleum gases but is applicable to other liquefied gases.
 - Apparatus: A vapor pressure apparatus consisting of two chambers, a lower chamber for the sample and an upper expansion chamber, equipped with a pressure gauge.
 - Procedure: The lower chamber is filled with the liquid sample. A specific volume of the sample is then allowed to expand into the upper chamber to create a defined vapor-to-liquid ratio. The entire apparatus is immersed in a constant-temperature water bath (e.g., 37.8 °C).[8] Once the pressure reading stabilizes, it is recorded as the gauge vapor pressure.[8]

Water Solubility Determination

The solubility of a gas in a liquid is determined by bringing the two phases into equilibrium and then measuring the concentration of the gas in the liquid phase.

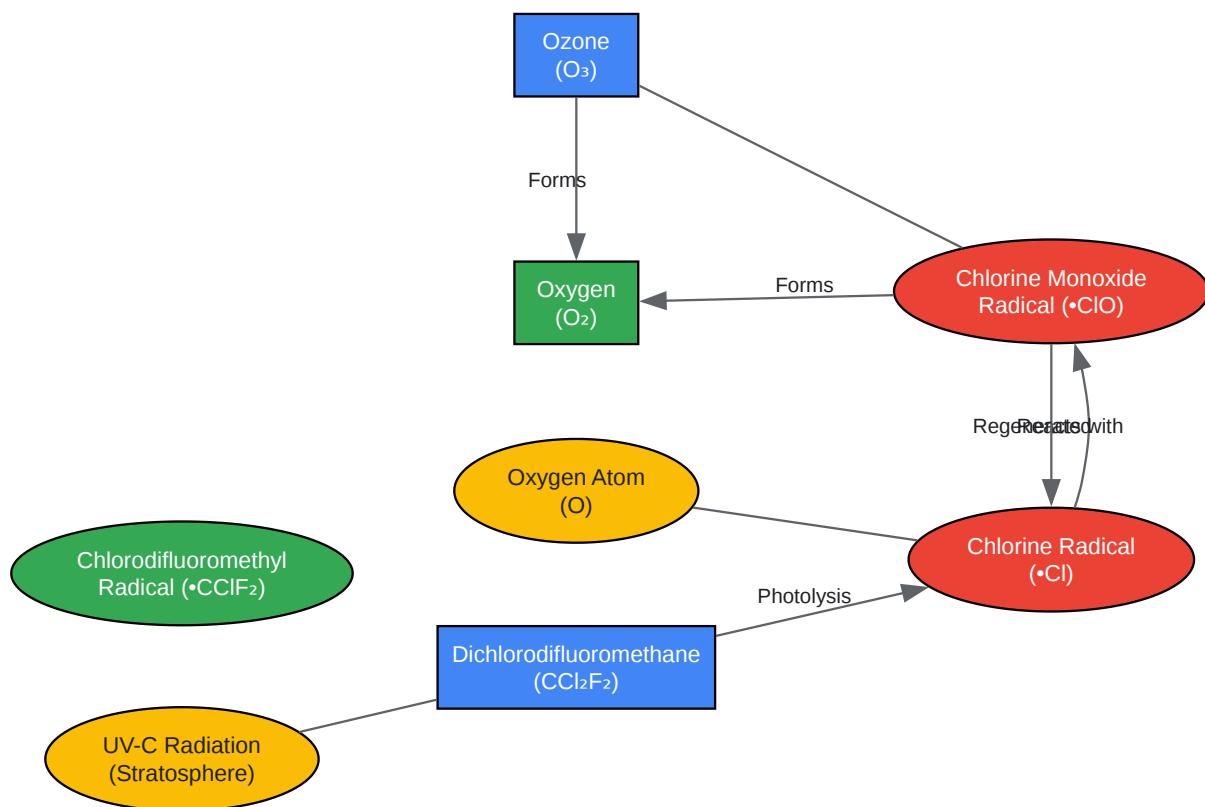
- Gas Saturation Method:

- Apparatus: A gas-washing bottle or a similar apparatus that allows for the bubbling of the gas through a known volume of water, all maintained at a constant temperature. Analytical equipment such as a gas chromatograph (GC) is required for concentration measurement.
- Procedure: Dichlorodifluoromethane gas is bubbled through a known volume of deionized water at a constant temperature until the water is saturated. The concentration of dissolved dichlorodifluoromethane is then determined by a suitable analytical method, such as headspace gas chromatography.

Density of Liquefied Gas Determination

- Pressure Hydrometer Method (ASTM D1657):
 - Apparatus: A transparent pressure cylinder capable of withstanding the vapor pressure of the sample, containing a hydrometer. The cylinder is equipped with valves for filling and venting.
 - Procedure: The pressure cylinder is purged and then filled with the liquid dichlorodifluoromethane sample until the hydrometer floats freely.^[9] The cylinder is brought to the desired temperature, and the density is read from the hydrometer scale.^[9]
- Oscillating U-tube Densitometer:
 - Apparatus: A digital density meter with an oscillating U-tube and a specialized adapter for introducing liquefied gas samples under pressure.
 - Procedure: The liquefied gas is carefully introduced into the oscillating U-tube of the density meter, which is maintained at a constant temperature. The instrument measures the oscillation frequency of the tube filled with the sample, which is then converted to a density value.^[9]

Reactivity and Decomposition


Dichlorodifluoromethane is chemically stable and non-reactive under normal conditions. However, it can undergo decomposition at high temperatures or in the presence of certain metals.

- Thermal Decomposition: When heated to decomposition, it can emit highly toxic fumes of phosgene (COCl_2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[\[4\]](#)
- Reaction with Metals: It can react violently with reactive metals such as powdered aluminum, sodium, potassium, and magnesium, particularly at elevated temperatures.[\[10\]](#)

Atmospheric Decomposition Pathway

The primary environmental concern with dichlorodifluoromethane is its role in the catalytic destruction of stratospheric ozone. Due to its chemical inertness, it has a long atmospheric lifetime, allowing it to diffuse into the stratosphere.

In the stratosphere, high-energy ultraviolet (UV-C) radiation from the sun causes the photolytic decomposition of CCl_2F_2 , breaking a carbon-chlorine bond and releasing a highly reactive chlorine radical ($\bullet\text{Cl}$). This chlorine radical then initiates a catalytic cycle that destroys ozone (O_3).

[Click to download full resolution via product page](#)

Caption: Stratospheric decomposition of Dichlorodifluoromethane (CCl_2F_2) and the catalytic ozone depletion cycle.

Biological Interactions and Toxicology

Dichlorodifluoromethane exhibits low acute toxicity. Inhalation of high concentrations can lead to central nervous system depression and cardiac arrhythmia.^[3] It is poorly metabolized in the body. Due to its low reactivity and minimal metabolism, it is not known to interact with specific biological signaling pathways in the manner of a pharmacologically active substance. Its primary toxicological concern at high concentrations is asphyxiation by displacement of oxygen.^{[4][5]}

Conclusion

Dichlorodifluoromethane (CAS No. 75-62-7) possesses a unique set of chemical properties, including high stability and low flammability, which made it a valuable compound for various industrial applications. However, its significant environmental impact, particularly on the stratospheric ozone layer, has led to a global phase-out. Understanding its physicochemical properties and the experimental methods for their determination remains crucial for environmental monitoring, managing existing stocks, and for the development of safer alternatives. The information and protocols provided in this guide offer a comprehensive technical resource for professionals in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. books.google.cn [books.google.cn]

- 4. consilab.de [consilab.de]
- 5. oecd.org [oecd.org]
- 6. laboratuar.com [laboratuar.com]
- 7. lcslaboratory.com [lcslaboratory.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. muser-my.com [muser-my.com]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- To cite this document: BenchChem. [Technical Guide: Chemical Properties of Dichlorodifluoromethane (CAS No. 75-62-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165885#cas-number-75-62-7-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com